molecular formula C23H46ClNO4 B1222074 Pahutoxin CAS No. 27742-14-9

Pahutoxin

Cat. No. B1222074
CAS RN: 27742-14-9
M. Wt: 436.1 g/mol
InChI Key: NJEOXMPQOCEVAI-FTBISJDPSA-M
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Description

Pahutoxin, also known as ostracitoxin, is a neurotoxin found in the mucous secretions of boxfish (Ostraciidae) skin when under stress . It is an ichthyotoxic, hemolytic, nonpeptide toxin, which is relatively unusual and similar to tetrodotoxin . It is unique among known fish poisons and is toxic to various biological systems .


Synthesis Analysis

Optically pure Pahutoxin and its antipode were synthesized from (S)- and ®-3-hydroxyhexadecanoic acids, which were obtained by the enantio-differentiating hydrogenation of methyl 3-oxohexadecanoate over asymmetrically modified Raney nickel catalyst .


Molecular Structure Analysis

The molecular formula of Pahutoxin is C23H46ClNO4 . It has an average mass of 436.069 Da and a mono-isotopic mass of 435.311523 Da .


Chemical Reactions Analysis

The synthesis of Pahutoxin involves the enantio-differentiating hydrogenation of methyl 3-oxohexadecanoate over asymmetrically modified Raney nickel catalyst .


Physical And Chemical Properties Analysis

Pahutoxin is a heat-stable and non-dialyzable substance . It is foamed in aqueous solutions . The molecular formula of Pahutoxin is C23H46ClNO4, and it has an average mass of 436.069 Da .

Scientific Research Applications

1. Chemical Identification and Biological Activity

Pahutoxin has been identified as the choline chloride ester of 3-acetoxyhexadecanoic acid, a toxic secretion of the boxfish. It's noteworthy for being the first chemically identified alarming or repellent substance of a marine organism, providing a defense mechanism against predators for slow-moving unprotected species. Its synthesis and chemical structure facilitate further biological research into the mechanism of fish repellents (Carter, 1967).

2. Role in Chemical Defense Mechanisms

In marine trunkfish, pahutoxin serves as a crucial element in defensive skin secretions. It works in tandem with non-toxic polypeptides that enhance its effects, thus forming a complex chemical defense mechanism. This interaction highlights the sophisticated ecological adaptations of marine organisms in response to environmental threats (Kalmanzon et al., 2001).

3. Receptor-Mediated Toxicity

Pahutoxin's toxicity is receptor-mediated, distinguishing it from synthetic cationic long-chain quaternary ammonium detergents. This property offers valuable insights into the specific biological interactions of natural toxins, and how certain species have evolved tolerance to their own toxic secretions (Kalmanzon et al., 2003).

4. Functional Duality and Endogenous Regulation

Research indicates that pahutoxin exhibits functional duality, with separate mechanisms for ichthyotoxicity and phospholipid membrane disruption. Understanding the natural regulatory mechanisms within trunkfish secretion that control this duality offers insights into marine biological processes and ecological interactions (Kalmanzon et al., 2004).

5. Synthesis and Absolute Configuration

The synthesis of optically pure pahutoxin, and the determination of its absolute configuration, have significant implications for the field of chemical biology. It underscores the importance of understanding the stereochemistry of biologically active marine substances (Yoshikawa et al., 1989).

Safety And Hazards

Pahutoxin is a neurotoxin and is toxic to various biological systems . It is also toxic to other boxfish . It is not recommended to keep boxfish in a home aquarium due to the risk of Pahutoxin secretion when the fish is stressed or disturbed .

properties

IUPAC Name

2-[(3S)-3-acetyloxyhexadecanoyl]oxyethyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46NO4.ClH/c1-6-7-8-9-10-11-12-13-14-15-16-17-22(28-21(2)25)20-23(26)27-19-18-24(3,4)5;/h22H,6-20H2,1-5H3;1H/q+1;/p-1/t22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEOXMPQOCEVAI-FTBISJDPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)OCC[N+](C)(C)C)OC(=O)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC[C@@H](CC(=O)OCC[N+](C)(C)C)OC(=O)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80896908
Record name Pahutoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pahutoxin

CAS RN

27742-14-9
Record name Ethanaminium, 2-[[(3S)-3-(acetyloxy)-1-oxohexadecyl]oxy]-N,N,N-trimethyl-, chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27742-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pahutoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027742149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pahutoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
171
Citations
DB Boylan, PJ Scheuer - Science, 1967 - science.org
… which we call pahutoxin. Identity of crystalline and amorphous pahutoxin was demonstrated … Crystalline pahutoxin melts at 740 to 75C and has a specific rotation of + 3.050 (220; 2.30 g …
Number of citations: 132 www.science.org
N Fusetani, K Hashimoto - Toxicon, 1987 - Elsevier
… immaculatus; the major hemolysin was identical with pahutoxin, while the other hemolysin was a new choline chloride ester closely related to pahutoxin, named homopahutoxin. …
Number of citations: 26 www.sciencedirect.com
M Yoshikawa, T Sugimura, A Tai - Agricultural and biological …, 1989 - Taylor & Francis
Optically pure pahutoxin and its antipode were synthesized from (S)- and (R-3-hydroxy-hexadecanoic acids, which were obtained by the enantio-differentiating hydrogenation of methyl …
Number of citations: 16 www.tandfonline.com
E Kalmanzon, Y Rahamim, S Carmeli, Y Barenholz… - Toxicon, 2004 - Elsevier
Pahutoxin (PHN) is a long chain detergent—like quaternary ammonium cationic substance derived from defensive skin secretions of trunkfish. A recent study has revealed that PHN's …
Number of citations: 5 www.sciencedirect.com
E Kalmanzon, Y Rahamim, Y Barenholz, S Carmeli… - Toxicon, 2003 - Elsevier
Pahutoxin (PHN, choline chloride ester of 3-acetoxypalmitic acid) is a natural fish-killing (ichthyotoxic) agent derived from the defensive secretions of trunkfish. In spite of its obvious …
Number of citations: 8 www.sciencedirect.com
JA Mann Jr, MJ Povich - Toxicology and Applied Pharmacology, 1969 - Elsevier
… This paper makes two points: (1) Pahutoxin and its synthetic homologs are surface active and this property can be studied using well-documented techniques. (2) Surface activity could …
Number of citations: 6 www.sciencedirect.com
K Tachibana - Bioorganic marine chemistry, 1988 - Springer
… Although synthetic pahutoxin was racemic, it was as ichthyotoxic and hemolytic as optically active natural pahutoxin. The authors proceeded to synthesize analogs of pahutoxin with …
Number of citations: 25 link.springer.com
I SM, SS KHORA - researchgate.net
… In ichthyotoxic front, boxin is 33 times more potent than pahutoxin, which is associated with … the enhancers of ichthyotoxicity and chelators of pahutoxin performing allomonal roles in the …
Number of citations: 0 www.researchgate.net
E Kalmanzon, E Zlotkin - Marine Biology, 2000 - Springer
… Moreover, the distinction between boxin and pahutoxin is made evident by two additional pieces of information: firstly, as shown in Fig. 5, the two toxins reveal a marked difference in …
Number of citations: 10 link.springer.com
Y Hashimoto, H Kamiya - Toxicon, 1969 - Elsevier
… It caused ciguatera-like effects in cats and showed a resemblance in its pharmacological properties to the toxin from a soapfish, and pahutoxin from a boxfish. It was soluble in acidic …
Number of citations: 15 www.sciencedirect.com

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